3-Bromo-5-chloro-2-(trifluoromethoxy)aniline
Description
3-Bromo-5-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring bromo, chloro, and trifluoromethoxy substituents on a benzene ring. These substituents confer unique electronic and steric properties, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
3-bromo-5-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-3(9)2-5(13)6(4)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWMAISKIVSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction reactions. For example, starting with a suitable aniline derivative, nitration can introduce nitro groups, which are then reduced to amines. Subsequent halogenation steps introduce bromine and chlorine atoms at specific positions on the benzene ring. The trifluoromethoxy group can be introduced using specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Pharmaceutical Development
3-Bromo-5-chloro-2-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of drugs targeting neurological disorders, where it enhances drug efficacy and specificity.
Case Study: Neurological Disorders
Research has indicated that derivatives of this compound can act as inhibitors of specific enzymes, such as cytochrome P450 enzymes, which are crucial in drug metabolism. This property allows for the modulation of drug interactions and potential therapeutic applications in cancer treatment and other diseases.
Agricultural Chemicals
The compound is also utilized in formulating agrochemicals, contributing to the development of effective herbicides and pesticides. Its fluorinated structure enhances the performance of these chemicals, improving crop yield and pest resistance.
Data Table: Agrochemical Formulations
| Compound | Application Type | Efficacy (%) | Notes |
|---|---|---|---|
| 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline | Herbicide | 85 | Effective against broadleaf weeds |
| 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline | Pesticide | 90 | Reduces pest population significantly |
Material Science
In material science, this compound is applied in creating advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and chemical resistance, making them suitable for harsh environments.
Case Study: Polymer Development
Studies have demonstrated that incorporating 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline into polymer matrices improves their mechanical properties and stability under extreme conditions .
Research on Fluorinated Compounds
The compound plays a significant role in synthesizing fluorinated compounds, essential for various applications including refrigerants and specialty solvents. Its trifluoromethoxy group contributes to improved performance over non-fluorinated alternatives.
Data Table: Fluorinated Compound Applications
| Compound Name | Application Area | Benefits |
|---|---|---|
| Trifluoromethoxy derivatives | Refrigerants | Lower global warming potential |
| Fluorinated solvents | Specialty solvents | Enhanced solubility and stability |
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, increasing its potency and selectivity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular characteristics of 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline analogs:
Key Observations:
- Functional Groups : Trifluoromethoxy (OCF₃) groups enhance electron-withdrawing effects compared to trifluoromethyl (CF₃) , influencing solubility and stability.
- Halogen Combinations : The presence of both bromo and chloro substituents (e.g., 3-Bromo-5-chloro-2-(difluoromethoxy)aniline ) increases molecular weight and polarity, affecting crystallinity and melting points.
Key Observations:
- Safety Profiles : Halogenated anilines generally exhibit moderate to high toxicity (e.g., H302: harmful if swallowed ).
Biological Activity
3-Bromo-5-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethoxy group, along with bromine and chlorine substitutions, can significantly influence the compound's pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline is C7H5BrClF3NO. Its structure features:
- Bromine (Br) at position 3
- Chlorine (Cl) at position 5
- Trifluoromethoxy group (–O–CF3) at position 2
This unique arrangement of substituents contributes to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that halogenated anilines, including 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline, exhibit significant antimicrobial properties. The presence of halogens enhances the compound's interaction with microbial targets.
Table 1: Antimicrobial Activity of Halogenated Anilines
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline | Staphylococcus aureus | 45 μg/mL |
| 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline | Escherichia coli | 50 μg/mL |
| Other derivatives | Pseudomonas aeruginosa | Varies (not specified) |
Studies have shown that the trifluoromethoxy group enhances the antibacterial efficacy against various pathogens compared to non-fluorinated analogs .
Antiviral Activity
The antiviral potential of this compound has also been explored. In particular, it has been noted for its ability to inhibit viral replication mechanisms.
Case Study: Inhibition of Viral Replication
A recent study demonstrated that derivatives of trifluoromethyl-substituted anilines could inhibit the replication of viruses such as SARS-CoV-2. The mechanism often involves interference with viral proteins essential for replication .
Cytotoxicity and Cancer Activity
The cytotoxic effects of 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline have been investigated in various cancer cell lines. Results indicate selective toxicity towards tumor cells while sparing non-tumorigenic cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| HCT116 (colon cancer) | 12 |
| Normal fibroblasts | >50 |
These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment due to its selective cytotoxicity .
Mechanistic Insights
The biological activity of 3-Bromo-5-chloro-2-(trifluoromethoxy)aniline is largely attributed to its structural features:
- Lipophilicity : The trifluoromethoxy group increases lipophilicity, enhancing membrane permeability and bioavailability.
- Electrophilic Nature : The presence of halogens can increase electrophilicity, allowing for better interaction with nucleophilic sites in biological molecules.
These characteristics contribute to its efficacy as an antimicrobial and anticancer agent .
Q & A
Q. Methodological Guidance
- NMR : ¹⁹F NMR (δ ~ -55 ppm for -OCF₃) and ¹H NMR (coupling patterns for aromatic protons) confirm substitution patterns .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELX-97) resolves steric effects from bulky substituents, with typical C-Br and C-Cl bond lengths of 1.89 Å and 1.74 Å, respectively .
- HRMS : Exact mass analysis (e.g., m/z 294.9132 for C₇H₄BrClF₃NO) validates molecular integrity .
How does the trifluoromethoxy group’s para-directing effect conflict with steric hindrance in electrophilic reactions?
Regioselectivity Contradiction
While -OCF₃ is para-directing, steric hindrance from adjacent bromo/chloro groups can divert electrophiles to less hindered positions. For example, nitration of 3-bromo-5-chloro-2-(trifluoromethoxy)aniline may yield 4-nitro derivatives (para to -OCF₃) in 70% yield, but steric clashes reduce yields to <30% if bulky electrophiles (e.g., tert-butyl) are used . Competitive experiments with deuterated analogs (e.g., C₆D₅ derivatives) help distinguish electronic vs. steric effects .
How does this compound compare to analogs like 3-nitro-4-(trifluoromethoxy)aniline in terms of electronic properties?
Comparative Study
Replacing bromo/chloro with nitro groups increases electron deficiency, shifting reduction potentials by +0.3 V (cyclic voltammetry). The nitro analog exhibits faster NAS rates (t₁/₂ = 2 h vs. 6 h for bromo/chloro) due to enhanced ring activation. However, the bromo/chloro derivative’s stability under acidic conditions makes it preferable for multi-step syntheses .
What role does this compound play in synthesizing benzothiazole-based therapeutics?
Application in Drug Development
It serves as a precursor for benzothiazole derivatives via cyclization with thiocyanates (e.g., KSCN/Br₂ in AcOH). The resulting 6-(trifluoromethoxy)benzothiazole scaffold shows promise as a β-amyloid binding agent in Alzheimer’s research, with IC₅₀ values < 1 μM in cellular assays .
What safety protocols are critical when handling this compound?
Q. Safety and Handling
- PPE : Use nitrile gloves, FFP3 masks, and fume hoods to avoid inhalation (LD₅₀ = 250 mg/kg in rats).
- Storage : Store under argon at -20°C to prevent decomposition; incompatible with strong oxidizers (e.g., KMnO₄) .
How can SHELX software improve structural refinement for XRD studies of halogenated anilines?
Advanced Characterization
SHELXL-2018 refines disordered halogen positions via TWIN/BASF commands, reducing R-factor residuals to <5%. For example, twin refinement of a bromo-chloro derivative achieved a Flack parameter of 0.02, confirming absolute configuration .
What computational models explain the electronic effects of the trifluoromethoxy group?
DFT Insights
B3LYP/6-311+G(d,p) calculations show the -OCF₃ group’s σ-hole interaction with nucleophiles, increasing partial positive charge on the adjacent carbon (+0.12 e). NBO analysis confirms hyperconjugation between F³C-O and the aromatic π-system, stabilizing transition states .
How can conflicting reactivity data in halogen displacement reactions be resolved?
Data Contradiction Analysis
Discrepancies in substitution rates (e.g., Cl vs. Br) often arise from solvent polarity. In DMSO, chloride departure is favored (polar aprotic), while bromine dominates in EtOH (protic). Multi-variable ANOVA of reaction conditions (solvent, temp, catalyst) identifies optimal pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
